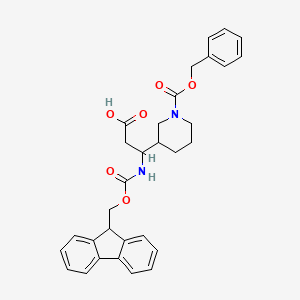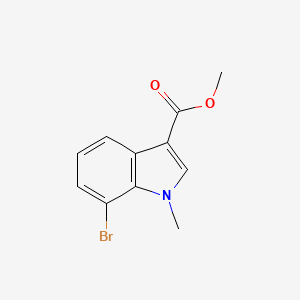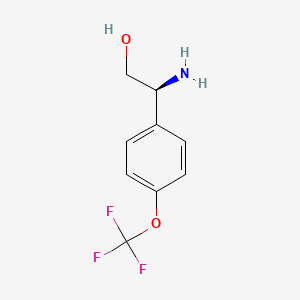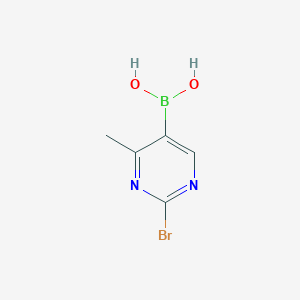
3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-N-Fmoc-amino-3-(3’-Cbz)piperidina-propiónico es un compuesto orgánico complejo que presenta tanto grupos protectores Fmoc (fluorenylmetil-oxi-carbonilo) como Cbz (carbo-bencil-oxi). Estos grupos se utilizan comúnmente en la síntesis de péptidos para proteger los aminoácidos durante la formación de enlaces peptídicos. El compuesto es de gran interés en la química orgánica y la investigación farmacéutica debido a su estructura y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-N-Fmoc-amino-3-(3’-Cbz)piperidina-propiónico generalmente implica varios pasos:
Protección del grupo amino: El grupo amino del material de partida se protege mediante el grupo Fmoc. Esto generalmente se logra haciendo reaccionar la amina con cloruro de fluorenylmetil-oxi-carbonilo (Fmoc-Cl) en presencia de una base como el carbonato de sodio.
Formación del anillo piperidina: La amina protegida se somete luego a ciclización para formar el anillo piperidina. Este paso puede involucrar el uso de varios reactivos y catalizadores para facilitar el cierre del anillo.
Introducción del grupo Cbz: El grupo Cbz se introduce para proteger otro grupo amino dentro de la molécula. Esto generalmente se hace haciendo reaccionar la amina con cloroformiato de bencilo (Cbz-Cl) en presencia de una base.
Acoplamiento final: El paso final implica el acoplamiento del derivado de piperidina protegido con ácido propiónico o su derivado para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial del ácido 3-N-Fmoc-amino-3-(3’-Cbz)piperidina-propiónico sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de sintetizadores de péptidos automatizados, técnicas de purificación de alto rendimiento y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-N-Fmoc-amino-3-(3’-Cbz)piperidina-propiónico experimenta diversas reacciones químicas, que incluyen:
Reacciones de desprotección: Eliminación de los grupos protectores Fmoc y Cbz en condiciones específicas. La desprotección de Fmoc generalmente se logra utilizando una base como la piperidina, mientras que la desprotección de Cbz se realiza mediante hidrogenación o ácidos fuertes.
Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos dentro de la molécula.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento de péptidos para formar cadenas peptídicas más largas.
Reactivos y condiciones comunes
Desprotección de Fmoc: Piperidina en DMF (dimetilformamida).
Desprotección de Cbz: Hidrogenación utilizando paladio sobre carbono (Pd/C) o tratamiento con ácidos fuertes como el ácido trifluoroacético (TFA).
Reacciones de acoplamiento: Carbodiimidas como DCC (diciclohexilcarbodiimida) o EDC (etil(dimetilaminopropil)carbodiimida) en presencia de aditivos de acoplamiento como HOBt (hidroxi-benzotriazol).
Principales productos formados
Aminas desprotegidas: La eliminación de los grupos Fmoc y Cbz produce aminas libres.
Cadenas peptídicas: Las reacciones de acoplamiento dan como resultado la formación de cadenas peptídicas con la secuencia deseada.
Aplicaciones Científicas De Investigación
El ácido 3-N-Fmoc-amino-3-(3’-Cbz)piperidina-propiónico tiene varias aplicaciones en la investigación científica:
Síntesis de péptidos: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas complejos.
Investigación farmacéutica: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de terapéuticos basados en péptidos.
Bioconjugación: Se emplea en la conjugación de péptidos a otras biomoléculas para diversos estudios bioquímicos.
Ciencia de los materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como hidrogeles y nanomateriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-N-Fmoc-amino-3-(3’-Cbz)piperidina-propiónico está principalmente relacionado con su función como derivado de aminoácido protegido. Los grupos Fmoc y Cbz protegen las funcionalidades amino durante la síntesis de péptidos, evitando reacciones secundarias no deseadas. Tras la desprotección, las aminas libres pueden participar en diversas reacciones bioquímicas, incluida la formación de enlaces peptídicos e interacciones con objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido Fmoc-3-amino-3-(2-nitrofenil)propiónico: Similar en estructura pero con un grupo nitrofenilo en lugar de un anillo piperidina.
Ácido 3-N-(1’,8’-naftalímico)propiónico: Contiene un grupo naftalímico en lugar de los grupos piperidina y Cbz.
Singularidad
El ácido 3-N-Fmoc-amino-3-(3’-Cbz)piperidina-propiónico es único debido a la presencia de ambos grupos protectores Fmoc y Cbz, que proporcionan una protección dual para las funcionalidades amino. Esta protección dual es particularmente útil en la síntesis de péptidos y proteínas complejos, donde se requiere una desprotección selectiva.
Propiedades
Número CAS |
886362-38-5 |
|---|---|
Fórmula molecular |
C31H32N2O6 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid |
InChI |
InChI=1S/C31H32N2O6/c34-29(35)17-28(22-11-8-16-33(18-22)31(37)39-19-21-9-2-1-3-10-21)32-30(36)38-20-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h1-7,9-10,12-15,22,27-28H,8,11,16-20H2,(H,32,36)(H,34,35) |
Clave InChI |
OCLBGRYISKCTOA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)

![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)







![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)
